![molecular formula C13H24N2O4 B12516094 Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino group attached to a bicyclic heptane ring. The acetate form of this compound enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclic heptane ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl chloride in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Acetylation: The final step involves the acetylation of the amino group to form the acetate ester, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- tert-butyl rel-(1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its acetate form also enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2.C2H4O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-2(3)4/h7-9H,4-6,12H2,1-3H3;1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
Clave InChI |
UFFKLIGQUNZAMH-YWUTZLAHSA-N |
SMILES isomérico |
CC(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


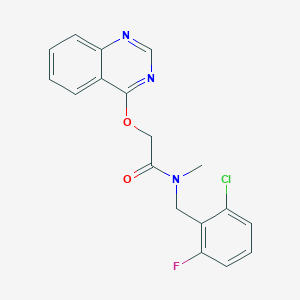
![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)

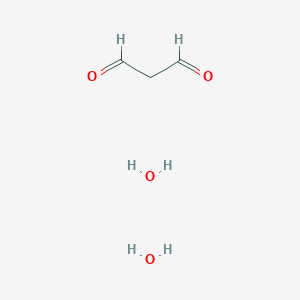
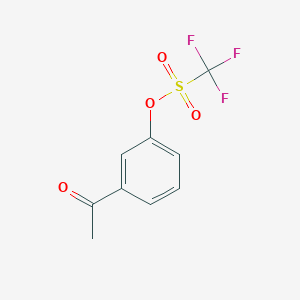
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
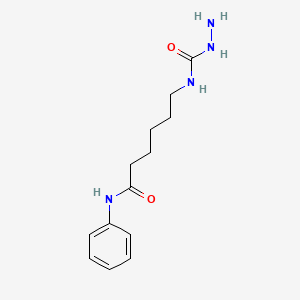
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)
![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)
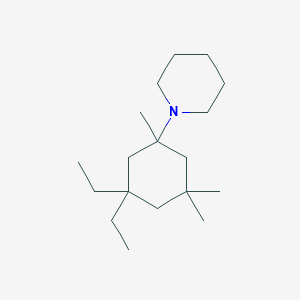
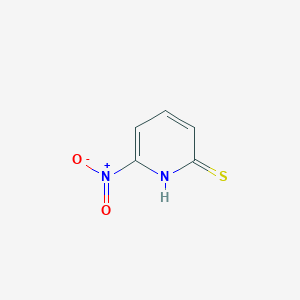
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
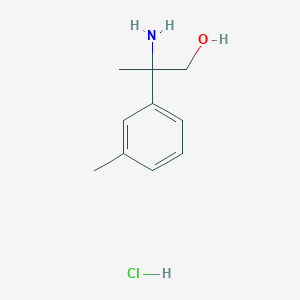
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
